3-Amino-3-(pyridin-2-yl)acrylonitril

Übersicht

Beschreibung

3-Amino-3-(pyridin-2-YL)acrylonitrile is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-3-(pyridin-2-YL)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(pyridin-2-YL)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivaten

3-Amino-3-(pyridin-2-yl)acrylonitril wird bei der Synthese neuartiger Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivate verwendet . Diese Derivate wurden mit zwei Methoden synthetisiert, nämlich unter Verwendung von Trimethylamin als klassischer Methode und unter Verwendung von Magnesiumoxid-Nanopartikeln .

Inhibitoren der Rezeptor-Tyrosinkinase

Die synthetisierten Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amid-Derivate wirken als Inhibitoren der Rezeptor-Tyrosinkinase .

Antitumoraktivität

Diese Verbindungen besitzen eine höhere zytotoxische Aktivität als das Referenzmedikament (d.h. Imatinib). Beispielsweise ergibt Verbindung IIB zehnmal niedrigere IC50-Werte (0,229 μM) als Imatinib (2,479 μM), wenn sie gegen (A549) Lungenkrebszelllinien getestet werden .

Antibakterielle und antifungale Aktivität

Die Derivate zeigen antibakterielle und antifungale Aktivität gegen spezielle aquatische Bakterienspezies, grampositive und gramnegative Spezies sowie Pilzarten . Derivat IIC zeigte die höchste Aktivität (MIC 16–128 μg/mL), was auf seine Struktur zurückzuführen sein kann .

Antioxidative Aktivität

Die antioxidative Eigenschaft der Derivate wurde unter Verwendung der DPPH-Methode (2,2-Diphenylpicrylhydrazyl) untersucht, und die Ergebnisse zeigten, dass der ermittelte IC50-Wert nahe am IC50-Wert von Ascorbinsäure (4,45–4,83 μg/mL) lag .

Synthese von N-(Pyridin-2-yl)imidaten

This compound wird bei der Synthese verschiedener substituierter N-(Pyridin-2-yl)imidate aus Nitrostyrolen und 2-Aminopyridinen über die entsprechenden N-(Pyridin-2-yl)iminonitrile als Zwischenprodukte verwendet .

Umwandlung in N-Heterocyclen

Die N-(Pyridin-2-yl)imidate lassen sich leicht in die N-Heterocyclen 2-(4-Chlorphenyl)-4,5-dihydro-1H-imidazol und 2-(4-Chlorphenyl)-1,4,5,6-tetrahydropyrimidin in Gegenwart des entsprechenden Ethylendiamins und 1,3-Diaminopropans umwandeln .

Pharmakokinetische Profile

Die ADME-Eigenschaften der endgültig synthetisierten Verbindungen wurden mit Hilfe der Server

Biologische Aktivität

3-Amino-3-(pyridin-2-YL)acrylonitrile, with the chemical formula C8H8N2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

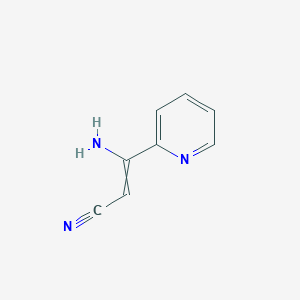

Chemical Structure and Properties

The structure of 3-Amino-3-(pyridin-2-YL)acrylonitrile features an amino group and a pyridine ring attached to an acrylonitrile moiety. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

The biological activity of 3-Amino-3-(pyridin-2-YL)acrylonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby disrupting normal enzymatic functions. This could be particularly relevant in cancer treatment where enzyme regulation is crucial.

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that 3-Amino-3-(pyridin-2-YL)acrylonitrile could exhibit similar effects against various pathogens.

Antitumor Activity

Recent studies have demonstrated that acrylonitrile derivatives possess significant antitumor properties. For example, derivatives with similar structures have shown growth inhibition against a range of cancer cell lines, including:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 5c | HL-60 | 0.0244 |

| 5c | NCI-H522 | 0.0866 |

| 5c | COLO 205 | 0.938 |

These findings indicate that modifications in the acrylonitrile structure can lead to enhanced potency against specific cancer types .

Antimicrobial Activity

In related research, indole-acrylonitrile derivatives have been evaluated for their antimicrobial properties. One study highlighted that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The compound 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile demonstrated the most significant antimicrobial activity among tested compounds .

Case Studies

- Anticancer Screening : A panel of acrylonitrile derivatives was screened at the National Cancer Institute against approximately 60 human tumor cell lines. The results indicated that specific structural features significantly influenced their anticancer activity, with some compounds achieving GI50 values as low as 0.0244 µM in leukemia cells .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 3-Amino-3-(pyridin-2-YL)acrylonitrile to various biological targets. These studies suggest favorable interactions with key enzymes involved in cancer metabolism, supporting the compound's potential as a therapeutic agent .

Eigenschaften

IUPAC Name |

3-amino-3-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-5-4-7(10)8-3-1-2-6-11-8/h1-4,6H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUIKPAVVDPUTNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353307 | |

| Record name | 3-amino-3-(pyridin-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55330-52-4 | |

| Record name | 3-amino-3-(pyridin-2-yl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.